molecular formula C16H9Cl2NO5 B2520774 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate CAS No. 866151-67-9

6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate

Cat. No.: B2520774
CAS No.: 866151-67-9
M. Wt: 366.15
InChI Key: NGLMOZJGQSPREH-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate is a complex organic compound that belongs to the class of isoxazolecarboxylates This compound is characterized by its unique structure, which includes a pyran ring, an isoxazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

  • Introduction of the Dichlorophenyl Group: : The 2,6-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenol derivative with a dichlorobenzene compound under basic conditions, typically using potassium carbonate as the base and dimethylformamide as the solvent.

  • Formation of the Pyran Ring: : The pyran ring can be formed via an aldol condensation reaction between an aldehyde and a ketone. This reaction is usually catalyzed by a base such as sodium hydroxide and carried out in an aqueous or alcoholic medium.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with an alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyran ring, leading to the formation of a carboxylic acid derivative.

  • Reduction: : Reduction reactions can target the carbonyl groups in the pyran and isoxazole rings, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups such as amines, ethers, or thioethers.

Scientific Research Applications

Chemistry

In organic synthesis, 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it useful in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s isoxazole ring can form hydrogen bonds or hydrophobic interactions with active sites, while the dichlorophenyl group can enhance binding affinity through π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxo-4H-pyran-3-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate
  • 6-methyl-2-oxo-2H-pyran-4-yl 3-(4-chlorophenyl)-4-isoxazolecarboxylate
  • 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-difluorophenyl)-4-isoxazolecarboxylate

Uniqueness

Compared to similar compounds, 6-methyl-2-oxo-2H-pyran-4-yl 3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate is unique due to the specific positioning of the methyl and dichlorophenyl groups. These structural differences can significantly influence its chemical reactivity, biological activity, and potential applications. For instance, the presence of two chlorine atoms in the dichlorophenyl group can enhance its electron-withdrawing properties, affecting the compound’s overall stability and reactivity.

Properties

IUPAC Name

(2-methyl-6-oxopyran-4-yl) 3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO5/c1-8-5-9(6-13(20)23-8)24-16(21)10-7-22-19-15(10)14-11(17)3-2-4-12(14)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLMOZJGQSPREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC(=O)C2=CON=C2C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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